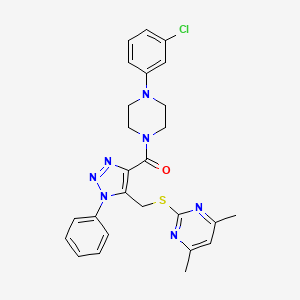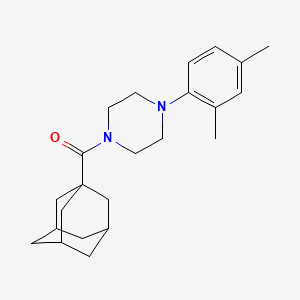
Methyl 2-(2,3-dimethylphenyl)-2-hydroxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(2,3-dimethylphenyl)-2-hydroxyacetate” is a complex organic compound. It likely contains a methyl group (-CH3), a phenyl group (C6H5), and a hydroxyacetate group (-C(O)OCH3). The “2,3-dimethylphenyl” suggests that the phenyl group has two methyl groups attached at the 2nd and 3rd positions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as single-crystal X-ray crystallography, 1H and 13C NMR, IR, and mass spectrometry .Chemical Reactions Analysis
The compound might participate in various chemical reactions depending on its functional groups. For instance, if it contains a boronic acid group, it could be involved in Suzuki–Miyaura couplings .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, density, molecular formula, molecular weight, and physical appearance would be determined using standard analytical techniques .Aplicaciones Científicas De Investigación
Organic Synthesis and Reactivity
Research has shown that related chemical structures can undergo acyl migration, offering insights into synthetic routes for similar compounds. For instance, studies on gallacetophenones have demonstrated how acyl migration can facilitate the synthesis of methoxyacetophenones, suggesting potential pathways for the synthesis or functionalization of Methyl 2-(2,3-dimethylphenyl)-2-hydroxyacetate (K. Kurosawa, 1970) K. Kurosawa (1970).
Photochemistry and Photorelease Mechanisms
The photorelease of HCl from o-methylphenacyl chloride, involving compounds with similar structural motifs, showcases the intricate mechanisms of photoenolization and the potential for this compound in photochemical applications (A. P. Pelliccioli, P. Klán, M. Zabadal, J. Wirz, 2001) A. P. Pelliccioli et al. (2001).
Luminescence Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks have been developed for luminescence sensing of benzaldehyde and related derivatives, indicating the potential of this compound in the creation of luminescent materials and sensors (B. Shi, Yuanhao Zhong, Lili Guo, Gang Li, 2015) B. Shi et al. (2015).
Antitumor Activity
Novel metal complexes derived from similar chemical structures have been synthesized and tested for their anti-tumor activities, suggesting the potential of this compound derivatives as CDK8 kinase inhibitors for cancer therapy (A. Aboelmagd, S. E. El Rayes, M. Gomaa, Walid Fathalla, I. Ali, Mohamed S. Nafie, F. Pottoo, F. Khan, M. Ibrahim, 2021) A. Aboelmagd et al. (2021).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-(2,3-dimethylphenyl)-2-hydroxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-5-4-6-9(8(7)2)10(12)11(13)14-3/h4-6,10,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLBUTBXIAXYDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C(=O)OC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-acetyl-3-amino-N-(2-methoxyphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2897532.png)

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-nitrobenzamide](/img/structure/B2897537.png)
![(2E)-4-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B2897540.png)


![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2897543.png)
![2-(1,3-Benzothiazol-2-yl)-3-[(2,4-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2897546.png)


![3-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]-1,2,3-benzotriazin-4-one](/img/structure/B2897550.png)

![7-Bromobenzo[b]thiophen-2-amine](/img/structure/B2897553.png)
